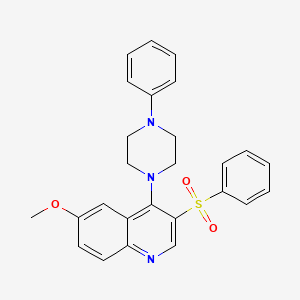
(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines a thiazepane ring with a pyridine moiety, making it a subject of various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the thiazepane ring through cyclization reactions, followed by the introduction of the pyridine moiety via nucleophilic substitution. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: The compound’s properties can be leveraged in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-3-yl)methanone: Similar structure but with a different position of the pyridine ring.
(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone: Another positional isomer with distinct properties.
Uniqueness
What sets (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone apart is its specific combination of the thiazepane and pyridine rings, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
(7-phenyl-1,4-thiazepan-4-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c20-17(15-8-4-5-10-18-15)19-11-9-16(21-13-12-19)14-6-2-1-3-7-14/h1-8,10,16H,9,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNCYDLNAFRGRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2377739.png)
![5-benzyl-3-(4-ethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2377747.png)
![N-(2-ethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2377748.png)
![2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377749.png)
![N-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2377750.png)
![2-(2H-1,3-benzodioxol-5-yl)-3-[(4-bromophenyl)amino]-1H-inden-1-one](/img/structure/B2377751.png)


![3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2377756.png)


